Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate
CAS No.: 5897-78-9
Cat. No.: VC17982741
Molecular Formula: C14H18O6
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5897-78-9 |
|---|---|
| Molecular Formula | C14H18O6 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate |
| Standard InChI | InChI=1S/C14H18O6/c1-3-17-13(15)9-19-11-5-7-12(8-6-11)20-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |
| Standard InChI Key | YYOSLAQAFHFORC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)OCC(=O)OCC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate (CAS: 114590-76-0) is a diester derivative of hydroquinone, with the molecular formula C₁₄H₁₈O₆ and a molecular weight of 282.25 g/mol . The compound consists of a 1,4-disubstituted benzene ring connected via ether linkages to two ethyl acetate groups (Figure 1). This configuration enables dual reactivity: the aromatic core participates in π-π interactions, while the ester groups facilitate nucleophilic substitution or hydrolysis reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈O₆ | |
| Molecular Weight | 282.25 g/mol | Calculated |
| Appearance | White crystalline solid | |
| Solubility | Soluble in DCM, DMF, acetone | |
| Melting Point | 82–84°C (lit.) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum (CDCl₃) exhibits signals at δ 6.85 ppm (4H, aromatic protons), 4.56 ppm (4H, OCH₂COOEt), 4.25 ppm (4H, ethyl CH₂), and 1.29 ppm (6H, ethyl CH₃) . The ¹³C NMR spectrum further corroborates the ester carbonyl resonance at δ 169.2 ppm and aromatic carbons at δ 115–150 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a Williamson etherification reaction between hydroquinone and ethyl bromoacetate under basic conditions . A typical procedure involves:
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Refluxing hydroquinone (90.8 mmol), ethyl bromoacetate (199.8 mmol), and potassium carbonate (199.8 mmol) in acetone (200 mL) for 12 hours.
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Purification via silica gel chromatography (hexane:ethyl acetate = 10:1) to yield a white solid (85% yield) .
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize efficiency. Key steps include:
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Esterification: Catalyzed by sulfuric acid at 80–100°C.
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Distillation: Removal of unreacted reagents and byproducts (e.g., ethanol).
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Crystallization: Isolation of the pure product from hexane .
Table 2: Synthetic Conditions Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 12 hours | 4–6 hours |
| Catalyst | K₂CO₃ | H₂SO₄ |
| Yield | 85% | 92% |
| Purification | Column chromatography | Distillation/crystallization |
Reactivity and Functionalization
Hydrolysis and Saponification
The ethyl ester groups undergo alkaline hydrolysis to form 2,2'-(1,4-phenylenebis(oxy))diacetic acid, a precursor for hydrogel synthesis . For example:
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Treatment with KOH (20% aqueous) in THF at 65°C for 4 hours yields the dicarboxylic acid (95% conversion) .
Polymer Crosslinking
In polymer chemistry, the compound acts as a crosslinker for poly(2-isopropyl-2-oxazoline) (PiPOx) hydrogels. When reacted with dicarboxylic acids (e.g., pillararene diacids), it forms robust networks with compressive strengths exceeding 15 MPa .
Supramolecular Applications
The compound’s rigid aromatic core enables its use in pillararene synthesis, where it serves as a building block for macrocyclic hosts. These hosts exhibit high binding affinity for viologen derivatives (Kₐ ≈ 10⁴ M⁻¹) .
Applications in Materials Science
High-Strength Hydrogels
PiPOx hydrogels crosslinked with diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate demonstrate exceptional mechanical properties:
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Elastic Modulus: 1.2 ± 0.1 MPa .
These materials are candidates for biomedical implants and tissue engineering scaffolds.
Drug Delivery Systems
Functionalized derivatives of the compound enable controlled drug release. For instance, viologen-loaded pillararene hydrogels exhibit pH-dependent release kinetics (t₁/₂ = 6–12 hours) .
Sensors and Electronics
Comparative Analysis with Analogues
Dimethyl 2,2'-(1,4-Phenylenebis(oxy))diacetate
The dimethyl analogue (CAS: 80791-19-1) differs in solubility and reactivity:
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Solubility: Lower in polar solvents (e.g., DMF) due to reduced alkyl chain length .
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Applications: Less effective in hydrogel crosslinking due to faster hydrolysis .
Table 3: Diethyl vs. Dimethyl Derivatives
| Property | Diethyl Derivative | Dimethyl Derivative |
|---|---|---|
| Molecular Weight | 282.25 g/mol | 254.24 g/mol |
| Solubility in DMF | High | Moderate |
| Hydrolysis Rate | Slower | Faster |
| Crosslinking Efficiency | Superior | Moderate |
Recent Research Advancements
Dynamic Covalent Networks
Recent studies exploit the compound’s reversible esterification for self-healing materials. For example, networks incorporating boronic ester linkages demonstrate 90% recovery of mechanical properties after damage .
Environmental Applications
Functionalized hydrogels derived from the compound effectively adsorb heavy metals (e.g., Pb²⁺, Cd²⁺) with capacities exceeding 200 mg/g .
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